molecular formula C20H20N2O3 B10982751 2-benzyl-N-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

2-benzyl-N-(2-methoxyethyl)-1-oxo-1,2-dihydroisoquinoline-4-carboxamide

Cat. No.: B10982751
M. Wt: 336.4 g/mol
InChI Key: VJANUTYXEZTZGT-UHFFFAOYSA-N
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Description

2-benzyl-N-(2-methoxyethyl)aniline is a chemical compound with a complex structure. It belongs to the class of anilines, which are aromatic amines. The compound’s systematic name describes its substituents: benzyl (C₆H₅CH₂-) and 2-methoxyethyl (-OCH₂CH₂OCH₃) groups attached to the nitrogen atom of aniline. The compound’s molecular weight is approximately 241.33 g/mol .

Preparation Methods

The synthetic routes for 2-benzyl-N-(2-methoxyethyl)aniline involve the reaction of aniline derivatives with appropriate reagents. Here are some methods:

  • Reductive Amination: : Aniline can react with benzaldehyde (C₆H₅CHO) in the presence of reducing agents (such as sodium borohydride) to form the benzyl-substituted aniline. Subsequent methylation using dimethyl sulfate or other alkylating agents introduces the 2-methoxyethyl group.

  • Industrial Production: : While specific industrial methods may not be widely documented, the compound can be synthesized on a larger scale using similar principles.

Chemical Reactions Analysis

2-benzyl-N-(2-methoxyethyl)aniline can undergo various reactions:

    Oxidation: The benzyl group can be oxidized to form benzoic acid (C₆H₅COOH).

    Reduction: Reduction of the nitro group (if present) can yield the corresponding amine.

    Substitution: The compound can undergo nucleophilic substitution reactions at the benzyl or aniline nitrogen positions.

Common reagents include strong acids, bases, and oxidizing/reducing agents. The major products depend on reaction conditions and substituents.

Scientific Research Applications

This compound finds applications in several fields:

    Medicine: It may have pharmaceutical potential due to its structural features. Researchers explore its bioactivity, toxicity, and potential therapeutic effects.

    Organic Synthesis: Chemists use it as a building block for more complex molecules.

    Biological Studies: It could serve as a probe for studying biological processes or as a precursor for drug development.

Mechanism of Action

The exact mechanism of action remains an area of ongoing research. It likely interacts with cellular targets, affecting biological pathways relevant to its applications.

Comparison with Similar Compounds

While I don’t have specific data on similar compounds, researchers often compare it with related anilines, such as N-substituted anilines or benzyl-substituted anilines. Its uniqueness lies in the combination of benzyl and 2-methoxyethyl groups.

Remember that further research and experimental data are essential to fully understand this compound’s properties and applications.

Properties

Molecular Formula

C20H20N2O3

Molecular Weight

336.4 g/mol

IUPAC Name

2-benzyl-N-(2-methoxyethyl)-1-oxoisoquinoline-4-carboxamide

InChI

InChI=1S/C20H20N2O3/c1-25-12-11-21-19(23)18-14-22(13-15-7-3-2-4-8-15)20(24)17-10-6-5-9-16(17)18/h2-10,14H,11-13H2,1H3,(H,21,23)

InChI Key

VJANUTYXEZTZGT-UHFFFAOYSA-N

Canonical SMILES

COCCNC(=O)C1=CN(C(=O)C2=CC=CC=C21)CC3=CC=CC=C3

Origin of Product

United States

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